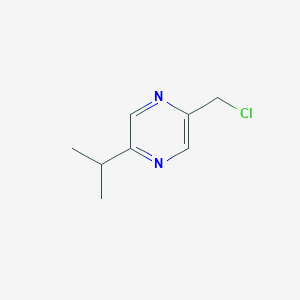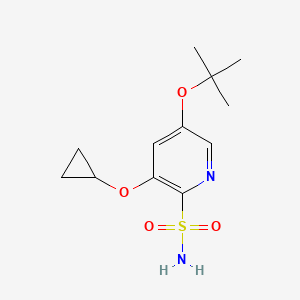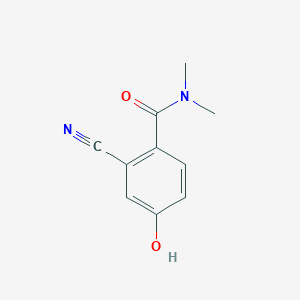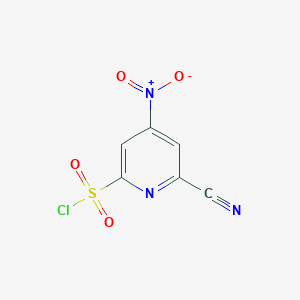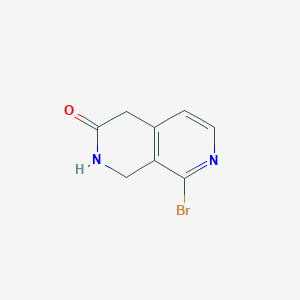
3-Formyl-2-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-2-hydroxybenzene-1-sulfonamide: is an organic compound with the molecular formula C7H7NO4S and a molecular weight of 201.20 g/mol . This compound is characterized by the presence of a formyl group (-CHO), a hydroxyl group (-OH), and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2-hydroxybenzene-1-sulfonamide typically involves the sulfonation of 3-formyl-2-hydroxybenzene. The process can be carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine . The reaction is usually conducted under mild conditions to prevent the decomposition of the formyl group.
Industrial Production Methods: Industrial production of 3-formyl-2-hydroxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Formyl-2-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: 3-Carboxy-2-hydroxybenzene-1-sulfonamide
Reduction: 3-Hydroxymethyl-2-hydroxybenzene-1-sulfonamide
Substitution: Various ethers and esters depending on the substituents used
Aplicaciones Científicas De Investigación
3-Formyl-2-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Mecanismo De Acción
The mechanism of action of 3-formyl-2-hydroxybenzene-1-sulfonamide involves its interaction with biological molecules through its functional groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death .
Comparación Con Compuestos Similares
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
3-Formyl-2-hydroxybenzoic acid: Similar structure but lacks the sulfonamide group.
2-Hydroxybenzene-1-sulfonamide: Lacks the formyl group.
Uniqueness: 3-Formyl-2-hydroxybenzene-1-sulfonamide is unique due to the presence of both the formyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H7NO4S |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
3-formyl-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-9)7(6)10/h1-4,10H,(H2,8,11,12) |
Clave InChI |
CILPKYKHWFZEFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



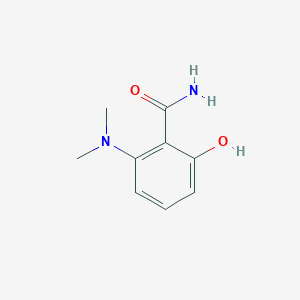
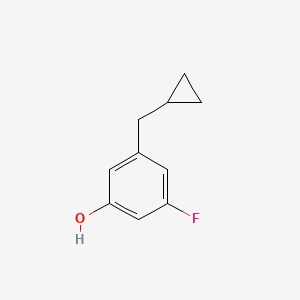
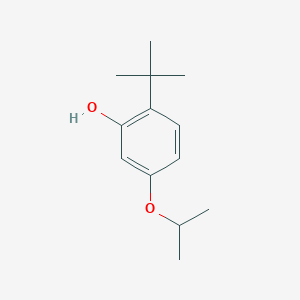
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
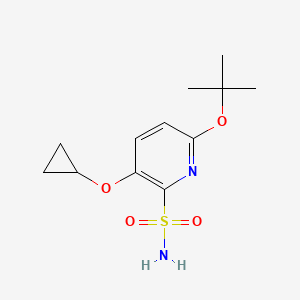

![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
